1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene
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Overview
Description
1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene is a complex organic compound characterized by its unique structure, which includes two diphenylethenyl groups attached to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene typically involves a multi-step process. One common method is the Wittig-Horner reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes or proteins, altering their function. In electronic applications, its unique structure allows for efficient charge transport and light emission .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}benzene
- 1,2-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}ethane
- 1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}benzene
Uniqueness
1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene is unique due to its naphthalene core, which imparts distinct electronic properties compared to similar compounds with benzene or ethane cores. This uniqueness makes it particularly valuable in applications requiring specific electronic or photophysical properties .
Properties
CAS No. |
443793-62-2 |
---|---|
Molecular Formula |
C54H40 |
Molecular Weight |
688.9 g/mol |
IUPAC Name |
1,3-bis[2-[4-(2,2-diphenylethenyl)phenyl]ethenyl]naphthalene |
InChI |
InChI=1S/C54H40/c1-5-15-46(16-6-1)53(47-17-7-2-8-18-47)39-43-30-25-41(26-31-43)29-34-45-37-50-23-13-14-24-52(50)51(38-45)36-35-42-27-32-44(33-28-42)40-54(48-19-9-3-10-20-48)49-21-11-4-12-22-49/h1-40H |
InChI Key |
UBCDIERUJFNMFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=CC3=CC4=CC=CC=C4C(=C3)C=CC5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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